N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide” were not found, benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Scientific Research Applications
Synthesis and Medicinal Chemistry
N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide belongs to the class of benzoxazoles, compounds with significant implications in medicinal chemistry due to their pharmacological activities. Benzoxazoles, containing a 1,3-oxazole system fused with a benzene ring, have been extensively studied for their pharmacological properties and applications in material science. Microwave-assisted synthesis has emerged as an efficient method to increase diversity in benzoxazole research, allowing for the quick and diverse synthesis of benzoxazole derivatives under various reaction conditions. This method represents a significant advancement in modern chemistry, providing a pathway to synthesize benzoxazole derivatives efficiently and with high yield. The pharmacological properties of benzoxazoles include a broad range of activities, making them of great interest to medicinal chemistry research (Özil & Menteşe, 2020).
Antimicrobial and Antitumor Activity
The benzoxazole scaffold has been evaluated for various biological activities, including antimicrobial and antitumor effects. For instance, imidazole derivatives, closely related to benzoxazoles, have been reviewed for their antitumor activities, highlighting the potential of these compounds in the search for new antitumor drugs. These structures are of interest for both the development of new drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Supramolecular Chemistry and Material Science
Benzoxazole derivatives have found applications in supramolecular chemistry and material science due to their ability to form stable structures and interact with various biological targets. The benzoxazole moiety serves as a key component in many medicinal compounds, demonstrating a wide range of therapeutic potential related to the favorable interactions of the benzoxazole scaffold with different protein targets. Recent patents have shown benzoxazole derivatives to exhibit excellent activity against various diseases, with some reaching clinical trial stages. This highlights the versatility and significant biological properties of benzoxazole derivatives in drug discovery and development (Wong & Yeong, 2021).
Mechanism of Action
Target of Action
N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide is a derivative of benzoxazole . Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is crucial for the survival and pathogenesis of mycobacterium tuberculosis . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that benzoxazole derivatives can inhibit the inha enzyme, which plays a key role in the biosynthesis of fatty acids in mycobacterium tuberculosis . This inhibition could disrupt the mycolate biosynthesis pathway, affecting the survival and pathogenesis of the bacteria .
Result of Action
Given the reported antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects of benzoxazole derivatives , it’s plausible that this compound could have similar effects.
Properties
IUPAC Name |
N-methyl-6-nitro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-10-9(13)8-6-3-2-5(12(14)15)4-7(6)16-11-8/h2-4H,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVICWUJNELHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.